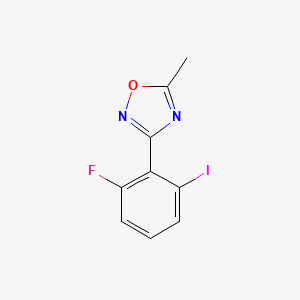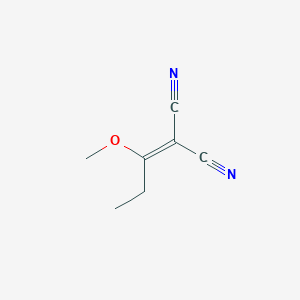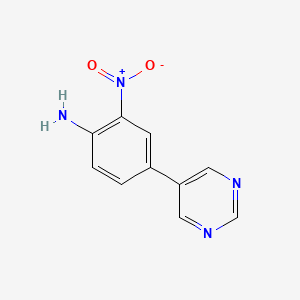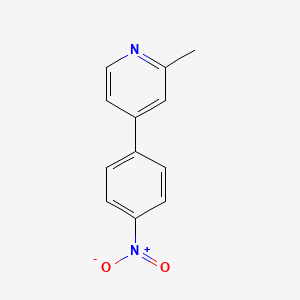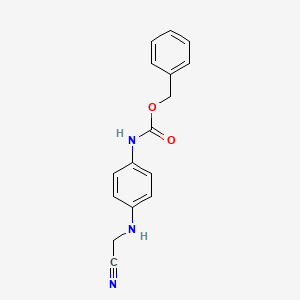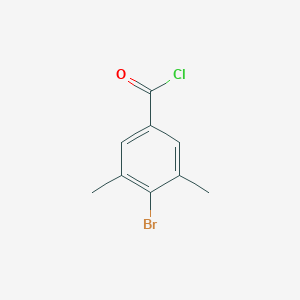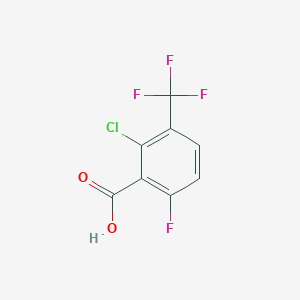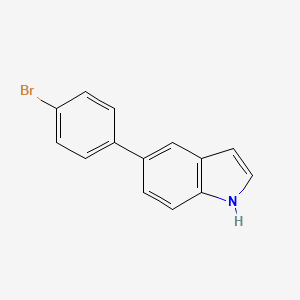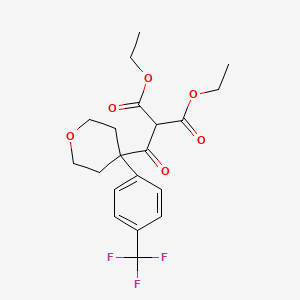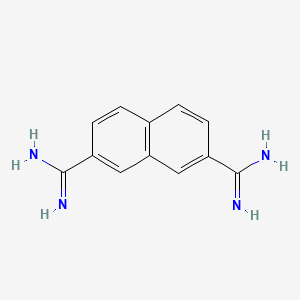
2,7-Naphthalenediamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Naphthalenediamidine is an organic compound with the molecular formula C₁₀H₁₀N₂ It is a derivative of naphthalene, characterized by the presence of two amidine groups at the 2 and 7 positions on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Naphthalenediamidine typically involves the reaction of 2,7-diaminonaphthalene with formamidine or other amidine precursors under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the amidine groups.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The process may include steps like purification through recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,7-Naphthalenediamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: The amidine groups can participate in substitution reactions, where they are replaced by other functional groups through nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Naphthalene derivatives with carboxyl or hydroxyl groups.
Reduction: Naphthalene derivatives with amine or alkyl groups.
Substitution: Halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2,7-Naphthalenediamidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial agent and in drug design for targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,7-Naphthalenediamidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The amidine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. This compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 2,6-Naphthalenediamidine
- 1,5-Naphthalenediamidine
- 2,7-Naphthalenediamine
Comparison: 2,7-Naphthalenediamidine is unique due to the specific positioning of the amidine groups, which influences its chemical reactivity and interaction with other molecules. Compared to 2,6-Naphthalenediamidine and 1,5-Naphthalenediamidine, the 2,7-isomer may exhibit different electronic properties and steric effects, leading to distinct reactivity patterns. Additionally, this compound differs from 2,7-Naphthalenediamine by the presence of amidine groups instead of amine groups, which can significantly alter its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
63798-16-3 |
|---|---|
Molekularformel |
C12H12N4 |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
naphthalene-2,7-dicarboximidamide |
InChI |
InChI=1S/C12H12N4/c13-11(14)8-3-1-7-2-4-9(12(15)16)6-10(7)5-8/h1-6H,(H3,13,14)(H3,15,16) |
InChI-Schlüssel |
SXHIHRDWRSAVCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC(=C2)C(=N)N)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



